

# Application Note: Thermal Degradation Analysis of Butyl Decyl Adipate using Thermogravimetric Analysis (TGA)

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## Compound of Interest

Compound Name: *Butyl decyl adipate*

Cat. No.: *B12647238*

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## Introduction

**Butyl decyl adipate** is a diester of adipic acid, commonly utilized as a plasticizer, emollient, and solvent in various industrial applications, including cosmetics and polymers.[1][2] Understanding its thermal stability is crucial for determining its processing limits, predicting its performance at elevated temperatures, and ensuring product safety and longevity. Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition kinetics of materials by measuring the change in mass of a sample as it is heated at a controlled rate.[3][4] This application note provides a detailed protocol for the thermal degradation analysis of **Butyl decyl adipate** using TGA, presents representative data, and proposes a potential degradation pathway.

## Data Presentation

The thermal degradation of **Butyl decyl adipate** was investigated in an inert nitrogen atmosphere. The key thermal events are summarized in the table below. The data indicates a single-step degradation process.

Parameter	Value
Onset Decomposition Temperature (T <sub>onset</sub> )	285 °C
Peak Decomposition Temperature (T <sub>peak</sub> )	320 °C
Mass Loss in Degradation Step	98.5%
Final Residue at 600 °C	1.5%

## Experimental Protocols

This section details the methodology for performing TGA on **Butyl decyl adipate**.

### 1. Instrument and Consumables:

- Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a precision balance.
- Crucibles: Alumina or platinum crucibles (150 µL) are recommended.[\[5\]](#) Ensure crucibles are clean and have been burned off at a high temperature to remove any contaminants.[\[6\]](#)
- Purge Gas: High-purity nitrogen (99.999%).

### 2. Sample Preparation:

- Ensure the **Butyl decyl adipate** sample is homogeneous.
- Using a clean micropipette, dispense approximately 5-10 mg of the liquid sample into the TGA crucible.[\[6\]](#)
- The liquid should cover the bottom of the pan but not be so full as to risk splashing during heating.[\[7\]](#)

### 3. TGA Method Parameters:

- Gas Flow: Set the nitrogen purge gas flow rate to 30 mL/min.[\[5\]](#)
- Temperature Program:

- Equilibrate at 30°C.
- Ramp from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a common starting point for polymer and organic material analysis.[8]
- Hold at 600°C for 5 minutes to ensure complete degradation.
- Data Acquisition: Record the mass, temperature, and time throughout the experiment.

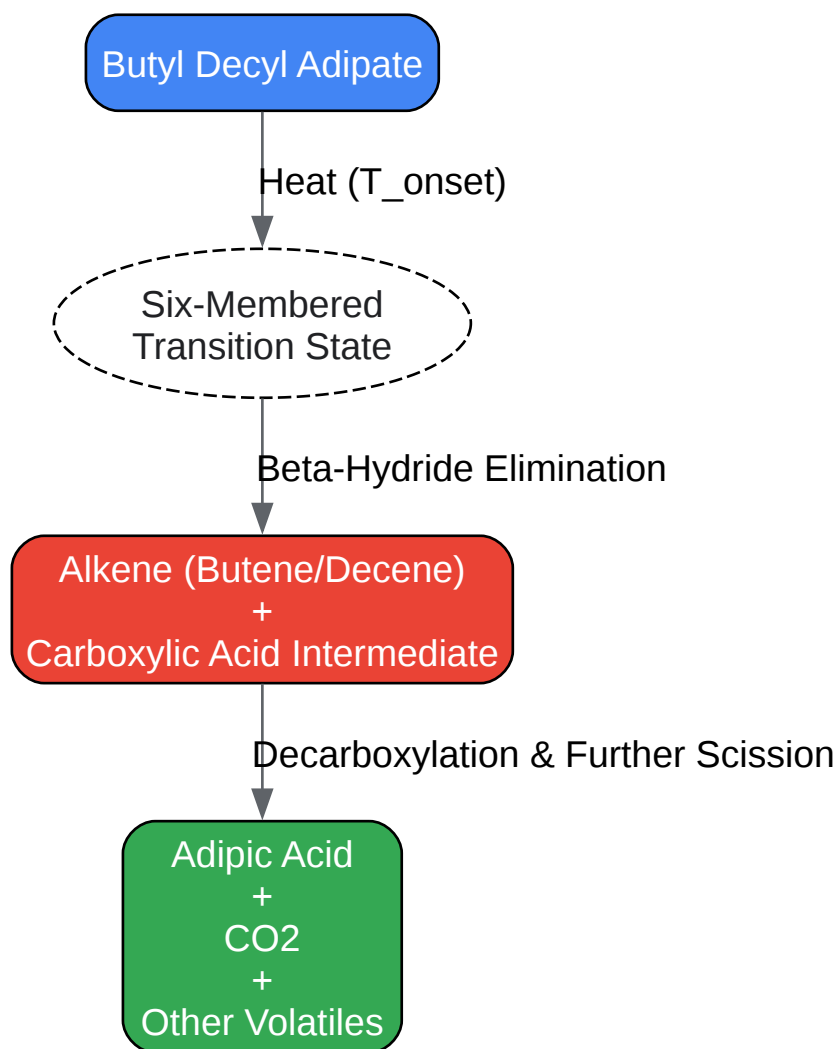
#### 4. Post-Analysis:

- Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass loss.
- Export the data for further analysis and reporting.[5]

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the key steps in the TGA analysis of **Butyl decyl adipate**.



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